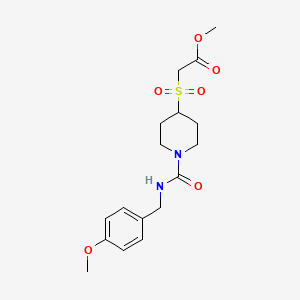
(R)-2-Methylazetidine AS benzenesulfonic acid salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Methylazetidine AS benzenesulfonic acid salt is a compound that combines the structural features of azetidines and benzenesulfonic acid Azetidines are four-membered nitrogen-containing heterocycles, which are known for their stability and rigidity Benzenesulfonic acid, on the other hand, is a strong aromatic sulfonic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methylazetidine AS benzenesulfonic acid salt typically involves the reaction of ®-2-Methylazetidine with benzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of ®-2-Methylazetidine AS benzenesulfonic acid salt may involve continuous processes to ensure consistent quality and high yield. The use of advanced technologies and equipment can help in optimizing the reaction conditions and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Methylazetidine AS benzenesulfonic acid salt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the chemical structure of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of ®-2-Methylazetidine AS benzenesulfonic acid salt include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of ®-2-Methylazetidine AS benzenesulfonic acid salt depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, as well as substituted compounds with different functional groups.
Applications De Recherche Scientifique
®-2-Methylazetidine AS benzenesulfonic acid salt has a wide range of scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and synthesis processes to study its reactivity and properties.
Biology: In biological research, the compound is used to investigate its effects on different biological systems and pathways.
Industry: In industrial applications, the compound is used in the production of various chemicals and materials, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of ®-2-Methylazetidine AS benzenesulfonic acid salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ®-2-Methylazetidine AS benzenesulfonic acid salt include other azetidine derivatives and benzenesulfonic acid salts. These compounds share structural similarities but may differ in their chemical properties and reactivity.
Uniqueness
®-2-Methylazetidine AS benzenesulfonic acid salt is unique due to its combination of azetidine and benzenesulfonic acid moieties
Propriétés
Numéro CAS |
35848-07-8 |
|---|---|
Formule moléculaire |
C4H9N |
Poids moléculaire |
71.12 g/mol |
Nom IUPAC |
(2R)-2-methylazetidine |
InChI |
InChI=1S/C4H9N/c1-4-2-3-5-4/h4-5H,2-3H2,1H3/t4-/m1/s1 |
Clé InChI |
DLBWPRNUXWYLRN-SCSAIBSYSA-N |
SMILES |
CC1CCN1.C1=CC=C(C=C1)S(=O)(=O)O |
SMILES isomérique |
C[C@@H]1CCN1 |
SMILES canonique |
CC1CCN1 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2798148.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2798153.png)
![N-(3-methoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2798156.png)
![N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2798158.png)
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2798159.png)


![3-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)butanoic acid](/img/structure/B2798164.png)
![2-chloro-N-(thiophen-2-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2798167.png)
![(Z)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2798168.png)
(2-methylbut-3-yn-2-yl)amine](/img/structure/B2798169.png)

